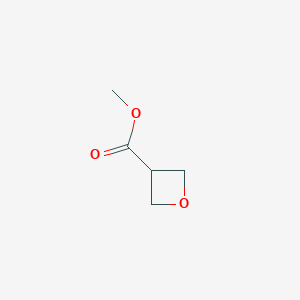

Methyl oxetane-3-carboxylate

Beschreibung

BenchChem offers high-quality Methyl oxetane-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl oxetane-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

methyl oxetane-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O3/c1-7-5(6)4-2-8-3-4/h4H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIKBCVAAHVENQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1COC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of Methyl Oxetane-3-carboxylate: A Technical Guide

Topic: Synthesis of Methyl Oxetane-3-carboxylate Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Strategic Importance

Methyl oxetane-3-carboxylate (CAS: 1638760-80-1) is a critical building block in modern medicinal chemistry. The oxetane ring is increasingly utilized as a bioisostere for gem-dimethyl groups and carbonyl moieties.[1][2] Its incorporation often improves metabolic stability, lowers lipophilicity (LogD), and enhances aqueous solubility compared to cyclobutane or gem-dimethyl analogs, without significantly altering the steric profile.

However, the synthesis of this motif presents unique challenges due to the high ring strain (~107 kJ/mol) of the oxetane core. Standard esterification protocols involving strong acids or high temperatures often lead to ring-opening polymerization or hydrolysis to 1,3-diols.

This guide details the most robust, scalable synthetic route: the aerobic oxidation of 3-hydroxymethyl-oxetane followed by base-mediated alkylation . This pathway avoids the harsh acidic conditions that plague alternative routes.

Retrosynthetic Analysis

To design a self-validating synthesis, we must identify precursors that allow for the construction of the ester moiety while preserving the strained ether ring.

Figure 1: Retrosynthetic disconnection showing the primary oxidative route (Green) versus the more challenging homologation route (Red).

Primary Synthetic Route: Oxidation-Alkylation Sequence

This route is preferred for its scalability and safety profile. It utilizes 3-hydroxymethyl-oxetane (CAS: 6227-54-9), a readily available starting material.

Step 1: Catalytic Aerobic Oxidation

Objective: Convert the primary alcohol to the carboxylic acid without ring opening. Mechanism: Heterogeneous catalysis using Palladium on Carbon (Pd/C) with molecular oxygen as the oxidant in an aqueous alkaline medium.

-

Reaction Type: Aerobic Oxidation

-

Key Reagents: 5% Pd/C, O2 (1 atm), NaOH (aq)

-

Critical Control: Temperature must be controlled (50–80 °C) to prevent thermal decomposition.

Step 2: Base-Mediated Esterification (Alkylation)

Objective: Form the methyl ester under non-acidic conditions. Mechanism: SN2 nucleophilic substitution where the carboxylate anion attacks a methylating agent (MeI).

-

Reaction Type: SN2 Alkylation

-

Key Reagents: Methyl Iodide (MeI) or Dimethyl Sulfate, K2CO3 or Cs2CO3

-

Solvent: DMF or Acetone (Polar aprotic promotes SN2)

Detailed Experimental Protocols

Protocol A: Synthesis of Oxetane-3-carboxylic Acid

Based on optimized conditions adapted from US Patent 4,824,975. [1]

Materials:

-

3-Hydroxymethyl-oxetane (10.0 g, 113.5 mmol)

-

NaOH (1.2 M aqueous solution, 100 mL)[3]

-

Pd/C (5 wt% Pd, 1.0 g)[3]

-

Bi(NO3)3[3]·5H2O (30 mg) – Optional promoter

Procedure:

-

Setup: Equip a 250 mL three-neck round-bottom flask with a mechanical stirrer, a reflux condenser, and an O2 gas inlet (sparger).

-

Dissolution: Dissolve 3-hydroxymethyl-oxetane in the 1.2 M NaOH solution. Add the Pd/C catalyst and Bismuth promoter.

-

Oxidation: Heat the mixture to 55 °C . Bubble oxygen gas through the solution with vigorous stirring.

-

Note: Monitor O2 uptake or reaction progress via TLC (stain with KMnO4). The reaction typically completes in 2–4 hours.

-

-

Workup:

-

Filter the hot reaction mixture through Celite to remove the Pd/C catalyst.

-

Cool the filtrate to 0 °C.

-

Crucial Step: Acidify carefully with cold H2SO4 (20%) to pH ~2. Do not allow the temperature to rise above 10 °C during acidification to prevent ring hydrolysis.

-

Extract immediately with Ethyl Acetate (3 x 100 mL).

-

Dry the combined organics over Na2SO4 and concentrate in vacuo at <30 °C.

-

-

Yield: Expect 85–90% of a white crystalline solid (mp 58–60 °C).

Protocol B: Methylation to Methyl Oxetane-3-carboxylate

Standardized SN2 Protocol. [2]

Materials:

-

Oxetane-3-carboxylic acid (5.0 g, 49.0 mmol)

-

Potassium Carbonate (K2CO3, anhydrous, 13.5 g, 98.0 mmol)

-

Methyl Iodide (MeI, 3.66 mL, 58.8 mmol)

-

DMF (Dimethylformamide, 50 mL)

Procedure:

-

Solubilization: In a 250 mL round-bottom flask, dissolve the acid in DMF.

-

Deprotonation: Add K2CO3 in one portion. Stir at room temperature (25 °C) for 15 minutes to generate the carboxylate salt.

-

Alkylation: Add Methyl Iodide dropwise over 10 minutes. (Caution: MeI is a carcinogen; use a fume hood).

-

Reaction: Stir at room temperature for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1).

-

Workup:

-

Dilute the reaction mixture with Water (150 mL) and extract with Diethyl Ether (3 x 50 mL). Note: Ether is preferred over DCM to facilitate phase separation from DMF/Water.

-

Wash the organic layer with Brine (2 x 50 mL) to remove residual DMF.

-

Dry over MgSO4, filter, and concentrate in vacuo (bath temp < 35 °C).

-

-

Purification: The crude oil is often sufficiently pure (>95%). If necessary, purify via flash chromatography (SiO2, 20% EtOAc in Hexanes).

Technical Data & Process Optimization

Reaction Workflow Diagram

Figure 2: Step-by-step process flow for the synthesis.[1][3][4][5]

Comparative Analysis of Esterification Methods

| Method | Conditions | Yield | Risk Profile | Suitability |

| Alkyl Halide (Recommended) | MeI, K2CO3, DMF, RT | 90-95% | Moderate (MeI toxicity) | High (Scalable, preserves ring) |

| Fischer Esterification | MeOH, H2SO4, Reflux | <30% | High (Ring opening) | Low (Avoid) |

| Diazomethane | CH2N2, Et2O, 0 °C | >95% | High (Explosion hazard) | Medium (Good for small scale only) |

| Acid Chloride | (COCl)2, then MeOH | 70-80% | High (HCl generation) | Low (HCl byproduct risks ring opening) |

Analytical Characterization (Expected Data)

-

1H NMR (400 MHz, CDCl3):

-

δ 3.75 (s, 3H, -OCH3)

-

δ 3.85 (m, 1H, C3-H)

-

δ 4.70–4.90 (m, 4H, C2-H and C4-H). Note: The oxetane protons typically appear as a distinct multiplet or two sets of triplets/doublets depending on resolution.

-

-

13C NMR:

-

Distinctive oxetane ring carbons at ~72 ppm (C2/C4) and ~40 ppm (C3).

-

Carbonyl carbon at ~172 ppm.

-

Safety & Stability Considerations

-

Ring Strain: The oxetane ring is metastable. Avoid heating >100 °C or exposure to Lewis acids (e.g., BF3·OEt2) or strong Brønsted acids, which catalyze ring expansion or polymerization.

-

Methyl Iodide: A potent alkylating agent and suspected carcinogen. Handle in a well-ventilated fume hood. Quench excess MeI with aqueous ammonia or amine solutions.

-

Oxidation: The use of O2 with Pd/C poses a flammability hazard. Ensure the system is grounded and use an inert carrier gas (N2) for purging before introducing O2.

References

-

Fiege, H., Jautelat, M., & Arlt, D. (1989). Process for the preparation of oxetane-3-carboxylic acids. U.S. Patent No. 4,824,975. Washington, DC: U.S. Patent and Trademark Office. Link

- Wipf, P., et al. (2010). Synthesis of functionalized oxetanes. Organic Syntheses, 87, 161.

-

Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes as versatile elements in drug discovery and synthesis. Angewandte Chemie International Edition, 49(21), 3524-3529. Link

- Lumbroso, A., Cooke, M. L., & Breit, B. (2011). Catalytic methods for the synthesis of oxetanes.

Sources

- 1. Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US4824975A - Process for the preparation of oxetane-3-carboxylic acids - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. atlantis-press.com [atlantis-press.com]

Strategic Implementation of Methyl Oxetane-3-Carboxylate in Modern Drug Discovery

Executive Summary

The drive to escape "molecular flatland" has positioned sp³-rich small-ring heterocycles at the forefront of medicinal chemistry. Among these, methyl oxetane-3-carboxylate (CAS: 1638760-80-1) has emerged as a premier building block. By serving as a stable, easily functionalized precursor to oxetane-3-carboxylic acid, it enables the seamless integration of the oxetane motif into complex active pharmaceutical ingredients (APIs). This whitepaper provides an in-depth mechanistic analysis of its physicochemical properties, its role as a bioisostere, and validated protocols for its synthetic application.

Physicochemical Profiling & Structural Logic

Methyl oxetane-3-carboxylate is a four-membered cyclic ether conjugated with a methyl ester. The inherent ring strain of the oxetane core (C–O–C bond angle of ~92°) forces the oxygen lone pairs into a highly exposed geometry[1]. This structural distortion makes the oxetane oxygen a significantly stronger hydrogen-bond acceptor and Lewis base compared to unstrained aliphatic ethers or larger macrocycles[1].

Table 1: Quantitative Chemical and Physical Properties

| Property | Value / Descriptor |

| Chemical Name | Methyl oxetane-3-carboxylate |

| CAS Number | 1638760-80-1[2] |

| Molecular Formula | C₅H₈O₃[2] |

| Molecular Weight | 116.12 g/mol |

| SMILES | COC(=O)C1COC1[3] |

| InChIKey | KIKBCVAAHVENQY-UHFFFAOYSA-N[2] |

| Physical State | Liquid[2] |

| Storage Temperature | 2–8 °C (Refrigerated)[4] |

Mechanistic Rationale: The Oxetane Bioisostere Paradigm

The integration of the oxetane motif is rarely arbitrary; it is a calculated bioisosteric replacement designed to optimize the pharmacokinetic (PK) profile of a drug candidate.

Replacement of gem-Dimethyl Groups

The gem-dimethyl group is traditionally used to block metabolically labile sites (e.g., preventing cytochrome P450-mediated oxidation). However, this comes at the cost of increased lipophilicity (LogD), which can lead to poor aqueous solubility and off-target toxicity. Bridging the two methyl groups with an oxygen atom to form an oxetane maintains the molar volume and steric shielding but introduces a polar vector[1]. This effectively lowers the LogD and dramatically enhances aqueous solubility[5].

Replacement of Carbonyl Groups

Oxetanes mimic the spatial arrangement and hydrogen-bond-accepting ability of carbonyl oxygen lone pairs[1]. However, unlike ketones or amides, oxetanes are not susceptible to nucleophilic additions, hydrolytic cleavage, or α-epimerization. This results in a bioisostere that preserves target binding affinity while significantly improving metabolic stability[6].

Fig 1: Logical flow of oxetane bioisosteric replacement and resulting physicochemical benefits.

Synthetic Utility & Validated Experimental Protocols

While methyl oxetane-3-carboxylate is a stable storage form, it is most frequently utilized by converting it into oxetane-3-carboxylic acid[7]. This acid serves as a versatile coupling partner for synthesizing complex amides.

Critical Causality Note: The oxetane ring is highly sensitive to strong Brønsted and Lewis acids, which rapidly catalyze deleterious ring-opening reactions[8]. Therefore, all synthetic manipulations—including ester hydrolysis and subsequent coupling—must rely on mild, orthogonal activation strategies[6].

Fig 2: Step-by-step experimental workflow for incorporating the oxetane motif via amide coupling.

Protocol 1: Mild Saponification to Oxetane-3-Carboxylic Acid

Objective: Hydrolyze the methyl ester without triggering acid-catalyzed ring expansion or cleavage.

-

Preparation: Dissolve methyl oxetane-3-carboxylate (1.0 equiv, 10 mmol) in a 3:1 mixture of THF and deionized water (20 mL). Causality: THF ensures complete solvation of the organic ester, while water is required to dissolve the inorganic base and facilitate hydrolysis.

-

Base Addition: Add Lithium Hydroxide monohydrate (LiOH·H₂O, 1.5 equiv) in a single portion at 0 °C. Causality: LiOH provides a sufficiently mild alkaline environment to cleave the ester without degrading the strained ether ring, unlike harsher bases or acidic reflux conditions.

-

Reaction: Stir the mixture at room temperature for 4–6 hours.

-

Self-Validation: Monitor the reaction via TLC (EtOAc/Hexane). Stain with KMnO₄. The disappearance of the high-Rf ester spot indicates complete conversion.

-

Workup: Carefully acidify the aqueous layer to pH ~4 using 1M citric acid (avoid strong mineral acids like HCl). Extract with Ethyl Acetate (3 x 20 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the free acid.

Protocol 2: Amide Coupling Workflow

Objective: Conjugate the oxetane-3-carboxylic acid to a target amine using a non-acidic activation pathway.

-

Activation: Dissolve oxetane-3-carboxylic acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.2 M). Causality: HATU rapidly forms a highly reactive O-acylisourea intermediate, minimizing the residence time of the activated species and preventing side reactions.

-

Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 3.0 equiv). Causality: DIPEA acts as a sterically hindered, non-nucleophilic base that neutralizes the system without attacking the activated ester.

-

Coupling: Add the target primary or secondary amine (1.1 equiv) and stir at room temperature for 2 hours.

-

Self-Validation: Confirm product formation via LC-MS. The mass spectrum should display the expected[M+H]⁺ peak of the oxetane-conjugated target without [M+H-18]⁺ or[M+H-72]⁺ degradation peaks (which would indicate ring opening).

Handling and Safety Considerations

Methyl oxetane-3-carboxylate is a reactive liquid that requires specific handling protocols to maintain its integrity:

-

Storage: Must be stored refrigerated at 2–8 °C under an inert atmosphere (nitrogen or argon) to prevent ambient moisture hydrolysis[4].

-

GHS Hazards: Classified under H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation).

-

PPE: Handling requires standard laboratory PPE, including nitrile gloves, safety goggles, and execution within a certified fume hood (P-codes: P261, P280, P305+P351+P338)[2].

References

- Sigma-Aldrich.

- Matrix Fine Chemicals.

- Sigma-Aldrich.

- Sigma-Aldrich.

- National Center for Biotechnology Information (PMC).

- ResearchGate.

- Taylor & Francis. "Synthetic oxetanes in drug discovery: where are we in 2025?".

- Chem-Impex. "Oxetane-3-carboxylic acid".

- Beilstein Journal of Organic Chemistry.

Sources

- 1. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]

- 2. Methyl oxetane-3-carboxylate | 1638760-80-1 [sigmaaldrich.com]

- 3. METHYL OXETANE-3-CARBOXYLATE | CAS 1638760-80-1 [matrix-fine-chemicals.com]

- 4. Methyl oxetane-3-carboxylate | 1638760-80-1 [sigmaaldrich.com]

- 5. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. chemimpex.com [chemimpex.com]

- 8. researchgate.net [researchgate.net]

Methyl Oxetane-3-Carboxylate (CAS 1638760-80-1): A Technical Whitepaper on Synthesis, Properties, and Medicinal Chemistry Applications

Executive Abstract

Methyl oxetane-3-carboxylate (CAS 1638760-80-1) is a specialized, four-membered cyclic monoether ester that has transitioned from an obscure heterocycle to a highly sought-after building block in modern medicinal chemistry[1]. As an application scientist working at the interface of synthetic methodology and drug design, I have observed a paradigm shift toward incorporating highly polar, low-molecular-weight, and three-dimensional motifs into lead optimization pipelines. Oxetanes serve as excellent bioisosteric replacements for gem-dimethyl and carbonyl groups, driving improvements in aqueous solubility, metabolic stability, and target binding affinities[1]. This whitepaper details the physicochemical properties, synthetic methodologies, and derivatization protocols necessary to leverage this compound effectively.

Physicochemical Properties & Structural Dynamics

The oxetane ring possesses significant ring strain (approximately 106 kJ/mol), which dictates both its distinct physicochemical profile and its unique reactivity compared to larger cyclic ethers like tetrahydrofuran (THF)[2]. The rigid, puckered conformation of the four-membered ring forces the oxygen lone pairs into a highly exposed geometry, enhancing its hydrogen-bond accepting capability while dramatically altering the lipophilicity of the parent molecule[2].

Table 1: Quantitative Physicochemical Data for Methyl Oxetane-3-Carboxylate

| Property | Value / Specification |

| CAS Number | 1638760-80-1 |

| Molecular Formula | C5H8O3 |

| Molecular Weight | 116.116 g/mol |

| IUPAC Name | Methyl oxetane-3-carboxylate |

| SMILES | COC(=O)C1COC1 |

| InChIKey | KIKBCVAAHVENQY-UHFFFAOYSA-N |

| Typical Purity | ≥97% |

| Physical Form | Liquid |

| Storage Temperature | Refrigerated (2–8°C) |

Data aggregated from commercial chemical specifications[3][4][5].

Mechanistic Synthesis: The Homologation Strategy

Historically, the de novo preparation of oxetane derivatives was plagued by the extreme sensitivity of the strained ring to strongly oxidative, basic, and acidic conditions, which frequently led to ring-opening polymerization or degradation[1]. The first robust, published preparation of methyl oxetane-3-carboxylate was developed via a 4-pot telescoped homologation sequence originating from oxetane-3-one[1].

Causality in Experimental Design

Classical homologation methods fail here because the intermediates are highly unstable[1]. By utilizing a telescoped approach (where intermediates are not isolated but carried directly into the next reaction vessel), we minimize the exposure of sensitive oxetane intermediates to shear stress, atmospheric moisture, and prolonged thermal degradation. The sequence begins with a Tsuji hydrogenolysis of an allylic acetate, followed by an osmium-free dihydroxylation, and concludes with a mild oxidative cleavage[1].

Fig 1: 4-pot telescoped synthesis workflow for methyl oxetane-3-carboxylate.

Experimental Protocol 1: Telescoped Homologation to Methyl Oxetane-3-Carboxylate

-

Allylic Acetate Formation: React oxetane-3-one with the appropriate Wittig/Horner-Wadsworth-Emmons reagent to form the allylic precursor.

-

Tsuji Hydrogenolysis: Introduce a palladium catalyst (e.g., Pd(OAc)2) and a hydride donor (e.g., ammonium formate) under an inert atmosphere. Validation checkpoint: Monitor the disappearance of the allylic acetate via TLC/LC-MS to prevent over-reduction of the ring system.

-

Osmium-Free Dihydroxylation: Treat the intermediate alkene with a catalytic system such as KMnO4/NaIO4 or an iron-catalyzed equivalent in a biphasic solvent system (e.g., EtOAc/H2O). Causality: Biphasic systems buffer the localized pH, preventing acid-catalyzed ring opening of the oxetane. Furthermore, avoiding osmium removes toxic heavy metals that complicate pharmaceutical intermediate purification.

-

Oxidative Cleavage and Esterification: The resulting diol is cleaved to the carboxylic acid, which is immediately trapped and esterified using methyl iodide (MeI) and a mild base (K2CO3) in DMF, yielding methyl oxetane-3-carboxylate.

-

Isolation: Extract with an organic solvent, wash heavily with brine to remove DMF, dry over Na2SO4, and purify via vacuum distillation.

Applications in Drug Discovery & Medicinal Chemistry

The strategic incorporation of the methyl oxetane-3-carboxylate scaffold into drug candidates is primarily driven by "property-based optimization"[6]. When we replace a lipophilic isopropyl or gem-dimethyl group with an oxetane, we typically observe a reduction in lipophilicity (lower LogP)[1]. This directly correlates with decreased affinity for human plasma proteins (yielding a higher free fraction of the drug) and reduced off-target liabilities, such as hERG ion channel binding[6].

Furthermore, methyl oxetane-3-carboxylate is increasingly utilized in the synthesis of Protein Targeting Chimeras (PROTACs) and other protein degraders[5]. The ester functionality serves as a convenient handle for saponification and subsequent amide coupling to linker molecules, while the oxetane core provides a rigid, polar spacer that enhances the cell permeability of these large molecules.

Fig 2: Logical relationships of oxetane scaffold attributes in drug development.

Derivatization Protocol: Hydrolysis to Oxetane-3-Carboxylic Acid

To utilize methyl oxetane-3-carboxylate in standard peptide coupling chemistry, it must first be hydrolyzed to oxetane-3-carboxylic acid[2]. Due to the ring strain, standard harsh saponification can lead to ring opening. Thus, a highly controlled, mild hydrolysis is required to maintain structural integrity.

Experimental Protocol 2: Mild Saponification (Self-Validating System)

-

Solvent Preparation: Dissolve methyl oxetane-3-carboxylate (1.0 eq) in a 3:1:1 mixture of THF:MeOH:H2O. Causality: The mixed solvent system ensures complete solubility of both the starting ester and the basic reagent, allowing for a homogenous reaction at lower temperatures to prevent thermal degradation.

-

Base Addition: Cool the solution to 0°C using an ice bath. Add LiOH·H2O (1.2 eq) portion-wise. Causality: Lithium hydroxide is preferred over NaOH or KOH because the lithium cation coordinates with the oxetane oxygen, stabilizing the transition state and preventing nucleophilic attack on the highly strained ring carbons.

-

Reaction Monitoring: Stir at 0°C for 2 hours, then allow to warm to room temperature. Monitor by TLC (stain with KMnO4).

-

Workup: Evaporate the organic solvents under reduced pressure. Dilute the aqueous layer with water and wash with diethyl ether to remove any unreacted starting material.

-

Acidification (Critical Step): Cool the aqueous layer to 0°C and carefully acidify to pH 3-4 using 1M HCl. Causality: Do not drop the pH below 3, as highly acidic conditions will rapidly polymerize the oxetane ring via protonation of the ether oxygen.

-

Extraction: Immediately extract the aqueous layer with ethyl acetate (5x). Dry the combined organics over MgSO4, filter, and concentrate to yield pure oxetane-3-carboxylic acid.

References

-

Matrix Fine Chemicals. METHYL OXETANE-3-CARBOXYLATE | CAS 1638760-80-1. Available at:[Link]

-

Kephart, S., Zehnder, L. R., Huang, B., & Sutton, S. C. (2016). Synthesis of Oxetane-3-carboxaldehyde and Methyl Oxetane-3-carboxylate via Homologation of Oxetane-3-one. Tetrahedron. Available at:[Link]

-

Calpaclab. methyl oxetane-3-carboxylate, min 97%, 1 gram. Available at:[Link]

-

ResearchGate. Adventures in Drug-like Chemistry Space: From Oxetanes to Spiroazetidines and Beyond! Available at: [Link]

Sources

"methyl oxetane-3-carboxylate molecular weight and formula"

An In-depth Technical Guide: Methyl Oxetane-3-Carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl oxetane-3-carboxylate is a pivotal chemical building block that has garnered substantial interest within the scientific and pharmaceutical communities. As a derivative of oxetane, a strained four-membered cyclic ether, this compound provides a gateway to incorporating the unique oxetane scaffold into complex molecular architectures. The oxetane motif is increasingly recognized for its ability to confer desirable physicochemical and pharmacokinetic properties upon drug candidates, such as enhanced solubility, improved metabolic stability, and modulated lipophilicity. This guide offers a comprehensive exploration of methyl oxetane-3-carboxylate, detailing its fundamental properties, synthesis methodologies, chemical reactivity, and strategic applications in modern drug discovery. It is designed to serve as an essential resource for researchers leveraging this versatile compound to advance the development of next-generation therapeutics.

The Strategic Value of the Oxetane Scaffold in Medicinal Chemistry

The four-membered oxetane ring, once considered a synthetic curiosity, is now a validated and highly valuable motif in medicinal chemistry.[1][2] Its utility stems from a unique combination of structural and electronic properties that can be exploited to overcome common challenges in drug design.

Physicochemical and Structural Impact: The oxetane ring possesses significant ring strain (approx. 106 kJ/mol) and a notable dipole moment, rendering it a small, polar, and three-dimensional scaffold.[1] Unlike its carbocyclic analog, cyclobutane, the oxetane ring is relatively planar.[1] The oxygen atom acts as a strong hydrogen bond acceptor, a characteristic that is more pronounced than in other cyclic ethers like tetrahydrofuran (THF) and is comparable to the hydrogen-bonding ability of many carbonyl groups.[3][4]

The Oxetane Ring as a Bioisostere: A primary application of the oxetane scaffold is as a bioisosteric replacement for other common chemical groups, allowing for the fine-tuning of a molecule's properties while maintaining or enhancing its biological activity.[4][5]

-

gem-Dimethyl Group: Replacing a lipophilic gem-dimethyl group with a polar oxetane can dramatically increase aqueous solubility and reduce lipophilicity, which is beneficial for improving oral bioavailability and reducing off-target toxicity.[6][7]

-

Carbonyl Group: The oxetane moiety can serve as a non-reducible mimic of a carbonyl group, improving metabolic stability against ketone reduction while preserving key hydrogen bonding interactions.[4][6][8]

The strategic incorporation of an oxetane can profoundly influence a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. It can block metabolically labile sites, improve solubility, and modulate the basicity (pKa) of adjacent amine groups through its strong electron-withdrawing inductive effect.[2][7] This combination of benefits has led to the inclusion of the oxetane motif in several FDA-approved drugs, including the taxane family of anticancer agents (Paclitaxel, Docetaxel) and more recent synthetic molecules, validating its role in modern therapeutics.[1]

Physicochemical Properties of Methyl Oxetane-3-Carboxylate

Methyl oxetane-3-carboxylate is the foundational ester that provides access to the 3-substituted oxetane core. Its key properties are summarized below.

| Property | Value | Reference |

| IUPAC Name | methyl oxetane-3-carboxylate | [9] |

| CAS Number | 1638760-80-1 | [9][10][11] |

| Molecular Formula | C₅H₈O₃ | [9][11] |

| Molecular Weight | 116.116 g/mol | [9] |

| SMILES | COC(=O)C1COC1 | [9] |

Synthesis of Methyl Oxetane-3-Carboxylate

The synthesis of methyl oxetane-3-carboxylate is non-trivial due to the inherent strain of the oxetane ring, which makes it susceptible to decomposition under harsh acidic, basic, or oxidative conditions.[12] Consequently, mild and carefully controlled synthetic methods are required.

Workflow: Key Synthetic Pathways

Caption: Primary synthetic routes to methyl oxetane-3-carboxylate.

Experimental Protocol 1: Synthesis via Homologation of Oxetane-3-one

This method represents the first published preparation of methyl oxetane-3-carboxylate and avoids harsh conditions that could compromise the oxetane ring.[12] The procedure is telescoped over four pots, starting from readily available materials.

Causality: Classical homologation methods often fail with oxetane-3-one due to the ring's sensitivity. This mild sequence was developed to circumvent that instability.[12]

Methodology:

-

Step 1 (Allylation & Acetylation): Oxetane-3-one is first converted to an allylic acetate intermediate. This step introduces the necessary carbon atom for the final ester in a protected form.

-

Step 2 (Tsuji Hydrogenolysis): The allylic acetate is subjected to a Tsuji hydrogenolysis. This palladium-catalyzed reaction removes the acetate group, yielding a terminal alkene.

-

Step 3 (Osmium-Free Dihydroxylation): The alkene is dihydroxylated to a vicinal diol. The use of an osmium-free method (e.g., using potassium permanganate under controlled conditions or other modern reagents) is crucial for safety and environmental considerations.

-

Step 4 (Oxidative Cleavage & Esterification): The diol is subjected to oxidative cleavage (e.g., using sodium periodate). This breaks the carbon-carbon bond, forming an aldehyde which is then oxidized to the carboxylic acid and subsequently esterified in situ or in a following step with methanol to yield the final product, methyl oxetane-3-carboxylate.

Experimental Protocol 2: Oxidation of 3-Hydroxymethyl-oxetane

This pathway leverages the commercially available 3-hydroxymethyl-oxetane as a starting point.

Causality: This is a more direct functional group interconversion. The primary challenge is to achieve selective oxidation to the carboxylic acid without ring-opening.

Methodology:

-

Catalyst and Medium Preparation: A reaction vessel is charged with an aqueous alkaline solution (e.g., 2.2M NaOH), 3-methyl-3-hydroxymethyl-oxetane, and a catalyst system, such as activated charcoal supporting 5% palladium, often with a bismuth promoter (e.g., Bi(NO₃)₃).[13]

-

Oxidation Reaction: An oxygen-containing gas (e.g., air or pure O₂) is introduced into the stirred reaction mixture. The temperature is maintained between 40°C and 100°C.[14]

-

Workup and Acidification: Upon reaction completion, the catalyst is filtered off. The aqueous solution contains the sodium salt of oxetane-3-carboxylic acid. Careful acidification with an acid like HCl precipitates the oxetane-3-carboxylic acid.

-

Esterification: The isolated oxetane-3-carboxylic acid is then esterified using standard, mild conditions (see Protocol 3) to yield methyl oxetane-3-carboxylate.

Reactivity and Chemical Transformations

The chemistry of methyl oxetane-3-carboxylate is dominated by the interplay between the strained ether and the ester functional group.

Ring Stability and Opening: The oxetane ring is susceptible to ring-opening by nucleophiles, a reaction that is significantly accelerated by Lewis or Brønsted acids.[3][4] Strong acids can lead to decomposition.[15] This reactivity must be considered when planning subsequent synthetic steps.

Ester Transformations: The methyl ester can undergo typical transformations such as hydrolysis, amidation, or reduction. However, care must be taken during reduction.

-

Reduction with Hydrides: While straightforward in many systems, the reduction of the ester to the corresponding alcohol (oxetane-3-methanol) using strong reducing agents like lithium aluminum hydride (LiAlH₄) can be challenging. Reactions performed above 0°C may lead to decomposition and ring-opening.[15] Conducting the reaction at low temperatures (e.g., -30°C to -10°C) is often necessary to achieve a clean conversion.[15]

Instability of the Corresponding Carboxylic Acid: A critical, often overlooked aspect is the potential instability of the corresponding oxetane-3-carboxylic acid, which can be formed via hydrolysis of the methyl ester. Many oxetane-carboxylic acids are prone to intramolecular isomerization, rearranging into gamma-lactones, especially upon heating or even during storage at room temperature.[8] This phenomenon can drastically affect reaction yields if not anticipated.

Diagram: Key Reactions of Methyl Oxetane-3-Carboxylate

Caption: Reactivity map for methyl oxetane-3-carboxylate and its derivatives.

Applications in Drug Development and Research

Methyl oxetane-3-carboxylate is a strategic building block for introducing the 3-substituted oxetane motif into drug candidates. Its ester functionality serves as a versatile handle for elaboration into more complex structures via amide couplings, reductions, and other transformations.

The value proposition for using this building block is directly tied to the benefits conferred by the oxetane ring itself. The table below summarizes the quantitative impact observed in matched molecular pair analyses when replacing common functional groups with an oxetane.

| Property Modified | Effect of Oxetane Incorporation | Rationale & Advantage | Reference |

| Aqueous Solubility | Increase by 4x to >4000x | The polar ether disrupts unfavorable lipophilic contacts, improving bioavailability. | [7] |

| Lipophilicity (LogD) | Typically reduced | Lower lipophilicity can decrease off-target effects and improve safety profiles. | [2][7] |

| Metabolic Stability | Generally increased | Blocks metabolically labile C-H bonds and serves as a stable mimic of reducible ketones. | [2][8] |

| Amine Basicity (pKa) | Reduces pKa of adjacent amines by ~2.7 units | Mitigates issues tied to high basicity, such as hERG channel inhibition and poor permeability. | [7] |

By using methyl oxetane-3-carboxylate, medicinal chemists can systematically explore the chemical space around a lead compound, leveraging the predictable, property-enhancing effects of the oxetane scaffold to optimize drug candidates for clinical success.

Conclusion and Future Outlook

Methyl oxetane-3-carboxylate is more than just a simple heterocyclic ester; it is an enabling tool for modern medicinal chemistry. It provides reliable access to the 3-substituted oxetane core, a motif proven to enhance the drug-like properties of therapeutic agents. As the demand for drug candidates with optimized ADME profiles continues to grow, the strategic use of well-designed building blocks like methyl oxetane-3-carboxylate will become increasingly critical. Future research will likely focus on developing even more efficient and scalable syntheses and expanding the toolbox of reactions to further functionalize this versatile scaffold, solidifying the role of oxetanes in the development of safer and more effective medicines.

References

-

METHYL OXETANE-3-CARBOXYLATE | CAS 1638760-80-1. Matrix Fine Chemicals. [Link]

-

Methyl 3-(prop-2-en-1-yl)oxetane-3-carboxylate - C8H12O3. Chem-Space.com. [Link]

-

Synthesis of Oxetane-3-carboxaldehyde and Methyl Oxetane-3-carboxylate via Homologation of Oxetane-3-one. ResearchGate. [Link]

- US4824975A - Process for the preparation of oxetane-3-carboxylic acids.

-

Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. [Link]

-

Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. ACS Publications. [Link]

- US4824975A - Process for the preparation of oxetane-3-carboxylic acids.

-

Applications of oxetanes in drug discovery and medicinal chemistry. National Institutes of Health (PMC). [Link]

-

Methyl 3-(hydroxymethyl)oxetane-3-carboxylate (C6H10O4). PubChemLite. [Link]

-

Applications of oxetanes in drug discovery and medicinal chemistry. ResearchGate. [Link]

-

Unexpected Isomerization of Oxetane-Carboxylic Acids. National Institutes of Health (PMC). [Link]

-

Synthetic oxetanes in drug discovery: where are we in 2025? Taylor & Francis Online. [Link]

-

Oxetanes: formation, reactivity and total syntheses of natural products. National Institutes of Health (PMC). [Link]

-

Oxetane: Synthesis and Drug Applications. Scribd. [Link]

-

3-Methyl-3-oxetanemethanol. NIST WebBook. [Link]

Sources

- 1. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scribd.com [scribd.com]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Unexpected Isomerization of Oxetane-Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. METHYL OXETANE-3-CARBOXYLATE | CAS 1638760-80-1 [matrix-fine-chemicals.com]

- 10. methyl oxetane-3-carboxylate | 1638760-80-1 [chemicalbook.com]

- 11. keyorganics.net [keyorganics.net]

- 12. researchgate.net [researchgate.net]

- 13. US4824975A - Process for the preparation of oxetane-3-carboxylic acids - Google Patents [patents.google.com]

- 14. US4824975A - Process for the preparation of oxetane-3-carboxylic acids - Google Patents [patents.google.com]

- 15. chemrxiv.org [chemrxiv.org]

An In-Depth Technical Guide to the Spectroscopic Characterization of Methyl Oxetane-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl oxetane-3-carboxylate, a key building block in medicinal chemistry, presents a unique structural motif that is increasingly incorporated into novel therapeutics to enhance properties such as solubility and metabolic stability. The inherent ring strain of the oxetane core and the presence of the ester functionality give this molecule distinct spectroscopic characteristics. A thorough understanding of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) profiles is paramount for its unambiguous identification, purity assessment, and the structural elucidation of its derivatives in drug discovery and development pipelines. This guide provides a detailed analysis of the spectroscopic data for methyl oxetane-3-carboxylate, grounded in the first published synthesis by Sutton et al., and offers insights into the interpretation of its spectral features.[1]

Molecular Structure and Spectroscopic Correlation

The structure of methyl oxetane-3-carboxylate (C₅H₈O₃, Molecular Weight: 116.12 g/mol ) is characterized by a four-membered oxetane ring with a methyl ester group at the 3-position.[2][3] This seemingly simple arrangement gives rise to a nuanced spectroscopic fingerprint.

C1 [label="C", pos="0,1!", fillcolor="#FFFFFF", fontcolor="#202124"]; O_ring [label="O", pos="1.5,1!", fillcolor="#FFFFFF", fontcolor="#202124"]; C2 [label="C", pos="1.5,-0.5!", fillcolor="#FFFFFF", fontcolor="#202124"]; C3 [label="C", pos="0,-0.5!", fillcolor="#FFFFFF", fontcolor="#202124"]; H1a [label="H", pos="-0.5,1.5!"]; H1b [label="H", pos="0.5,1.5!"]; H2a [label="H", pos="2,0!"]; H2b [label="H", pos="2,-1!"]; H3 [label="H", pos="-0.5,0!"]; C_ester [label="C", pos="-1.5,-1!", fillcolor="#FFFFFF", fontcolor="#202124"]; O_double [label="O", pos="-1.5,-2!", fillcolor="#FFFFFF", fontcolor="#202124"]; O_single [label="O", pos="-2.5,-0.5!", fillcolor="#FFFFFF", fontcolor="#202124"]; C_methyl [label="CH₃", pos="-3.5,-0.5!", fillcolor="#FFFFFF", fontcolor="#202124"];

C1 -- O_ring; O_ring -- C2; C2 -- C3; C3 -- C1; C1 -- H1a; C1 -- H1b; C2 -- H2a; C2 -- H2b; ...

Caption: Molecular structure of methyl oxetane-3-carboxylate.Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of methyl oxetane-3-carboxylate in solution. Both ¹H and ¹³C NMR provide detailed information about the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy

The proton NMR spectrum of methyl oxetane-3-carboxylate is expected to show three distinct sets of signals corresponding to the oxetane ring protons and the methyl ester protons.

| Proton Assignment | Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration |

| Oxetane CH (at C3) | 3.6 - 3.9 | Quintet | 1H |

| Oxetane CH₂ (at C2, C4) | 4.6 - 4.9 | Multiplet | 4H |

| Methyl (O-CH₃) | ~3.7 | Singlet | 3H |

-

Interpretation: The methylene protons on the oxetane ring (C2 and C4) are diastereotopic and are expected to appear as a complex multiplet in the range of 4.6-4.9 ppm. Their downfield shift is attributed to the deshielding effect of the adjacent oxygen atom. The methine proton at the C3 position, being coupled to the four adjacent methylene protons, should theoretically appear as a quintet between 3.6 and 3.9 ppm. The methyl ester protons will present as a sharp singlet around 3.7 ppm, a characteristic chemical shift for such functional groups.[4][5]

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum will display four distinct signals, corresponding to the four unique carbon environments in the molecule.

| Carbon Assignment | Chemical Shift (δ) ppm (Predicted) |

| Carbonyl (C=O) | 170 - 175 |

| Oxetane CH₂ (C2, C4) | 70 - 75 |

| Methyl (O-CH₃) | 50 - 55 |

| Oxetane CH (C3) | 35 - 40 |

-

Interpretation: The carbonyl carbon of the ester is the most deshielded, appearing in the 170-175 ppm region.[6][7] The carbons of the oxetane ring attached to the oxygen atom (C2 and C4) are found further downfield (70-75 ppm) compared to typical alkane carbons due to the electronegativity of the oxygen. The methyl carbon of the ester gives a signal in the 50-55 ppm range. The C3 carbon of the oxetane ring, being a methine carbon, is the most upfield of the ring carbons, appearing around 35-40 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the key functional groups present in methyl oxetane-3-carboxylate. The spectrum is dominated by absorptions corresponding to the carbonyl group of the ester and the C-O bonds of the oxetane ring and the ester.

| Vibrational Mode | Frequency (cm⁻¹) (Predicted) | Intensity |

| C=O Stretch (Ester) | 1730 - 1750 | Strong |

| C-O Stretch (Ester) | 1100 - 1300 | Strong |

| C-O-C Stretch (Oxetane) | 950 - 1050 | Strong |

| C-H Stretch (sp³) | 2850 - 3000 | Medium |

-

Interpretation: The most prominent feature in the IR spectrum is a strong absorption band between 1730 and 1750 cm⁻¹, which is characteristic of the carbonyl (C=O) stretching vibration of a saturated ester.[8] Another strong band, or set of bands, in the 1100-1300 cm⁻¹ region corresponds to the C-O stretching of the ester group. The cyclic ether functionality of the oxetane ring will exhibit a strong C-O-C stretching absorption in the 950-1050 cm⁻¹ range. The C-H stretching vibrations of the sp³-hybridized carbons are expected in the 2850-3000 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of methyl oxetane-3-carboxylate, further confirming its structure.

Expected Molecular Ion:

-

[M]⁺: m/z = 116.0473 (calculated for C₅H₈O₃)

A patent for a related synthesis reports an LCMS (ESI) [M+H]⁺ value for oxetane-3-carbohydrazide, a derivative of methyl oxetane-3-carboxylate, at m/z 117. This supports the expected mass of the parent ester.

Fragmentation Pathway

The fragmentation of methyl oxetane-3-carboxylate under electron ionization (EI) is expected to proceed through several characteristic pathways.

M [label="[C₅H₈O₃]⁺˙\nm/z = 116"]; F1 [label="[M - OCH₃]⁺\nm/z = 85"]; F2 [label="[M - COOCH₃]⁺\nm/z = 57"]; F3 [label="[C₃H₅O]⁺\nm/z = 57"]; F4 [label="[COOCH₃]⁺\nm/z = 59"];

M -> F1 [label="- OCH₃"]; M -> F2 [label="- COOCH₃"]; F2 -> F3 [label="Rearrangement"]; M -> F4 [label=""];

}

Caption: Predicted major fragmentation pathways of methyl oxetane-3-carboxylate in EI-MS.-

Interpretation: The molecular ion peak at m/z 116 should be observable. Key fragmentation pathways would likely involve the loss of the methoxy group (-OCH₃) to give a fragment at m/z 85, and the loss of the entire carbomethoxy group (-COOCH₃) to yield a fragment at m/z 57, which would correspond to the oxetanyl cation. This fragment may also arise from other rearrangement pathways. A fragment corresponding to the carbomethoxy cation at m/z 59 is also anticipated.

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent upon appropriate sample preparation and instrument parameters.

NMR Sample Preparation

-

Weigh approximately 5-10 mg of methyl oxetane-3-carboxylate.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 400 MHz or higher for optimal resolution.

IR Sample Preparation (ATR)

-

Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

-

Place a small drop of the neat liquid sample of methyl oxetane-3-carboxylate directly onto the ATR crystal.

-

Acquire the spectrum, typically by co-adding 16 or 32 scans for a good signal-to-noise ratio.

MS Sample Preparation (EI-GC/MS)

-

Prepare a dilute solution of methyl oxetane-3-carboxylate in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

Inject an appropriate volume (e.g., 1 µL) into the Gas Chromatograph-Mass Spectrometer (GC-MS).

-

Utilize a standard GC column (e.g., DB-5ms) and a temperature program that allows for the elution of the compound.

-

Acquire the mass spectrum in electron ionization (EI) mode, typically at 70 eV.

Conclusion

The spectroscopic characterization of methyl oxetane-3-carboxylate by NMR, IR, and MS provides a comprehensive and complementary dataset for its unequivocal identification. The characteristic signals in each spectrum, from the distinct multiplets of the oxetane ring in the ¹H NMR to the strong carbonyl absorption in the IR, create a unique fingerprint for this valuable building block. For researchers in drug discovery and development, a firm grasp of this data is essential for quality control, reaction monitoring, and the structural verification of more complex derivatives, ultimately enabling the advancement of novel therapeutic agents.

References

-

Sutton, S. C.; Kephart, S.; Zehnder, L. R.; Huang, B. Synthesis of Oxetane-3-carboxaldehyde and Methyl Oxetane-3-carboxylate via Homologation of Oxetane-3-one. Tetrahedron2016 , 72 (26), 3641–3646. [Link]

-

Matrix Fine Chemicals. METHYL OXETANE-3-CARBOXYLATE. [Link]

-

California State Polytechnic University, Pomona. 1H NMR Chemical Shifts. [Link]

-

Oregon State University. 13C NMR Chemical Shift. [Link]

-

911Metallurgist. IR Infrared Absorption Bands of Carboxylate. [Link]

-

ChemRxiv. Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. [Link]

- US Patent US20240327385A1. Substituted piperidine compounds as renin inhibitors.

-

Beilstein Journals. Oxetanes: formation, reactivity and total syntheses of natural products. [Link]

-

PMC. Review of 13carbon nuclear magnetic resonance characterizations of dimethyltin carboxylates. [Link]

-

YouTube. Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. methyl oxetane-3-carboxylate | 1638760-80-1 [sigmaaldrich.com]

- 3. METHYL OXETANE-3-CARBOXYLATE | CAS 1638760-80-1 [matrix-fine-chemicals.com]

- 4. web.pdx.edu [web.pdx.edu]

- 5. exact-sciences.m.tau.ac.il [exact-sciences.m.tau.ac.il]

- 6. Review of 13carbon nuclear magnetic resonance characterizations of dimethyltin carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. IR Infrared Absorption Bands of Carboxylate - 911Metallurgist [911metallurgist.com]

Executive Summary: The "Gem-Dimethyl" Surrogate

In modern drug discovery, the oxetane ring (1,3-propylene oxide) has transcended its reputation as a mere chemical curiosity to become a cornerstone of lead optimization. Historically viewed with skepticism due to its inherent ring strain (~107 kJ/mol), the oxetane moiety is now validated as a superior bioisostere for the gem-dimethyl group and carbonyl functionalities.

This guide dissects the oxetane ring's physicochemical profile, explaining why it offers a "Goldilocks" zone of reactivity: stable enough to survive metabolic pass (microsomes/hepatocytes) yet reactive enough to be synthesized via robust methodologies. For the medicinal chemist, the oxetane is a tool to lower lipophilicity (LogD), increase aqueous solubility, and block metabolic "soft spots" without altering the steric footprint of the parent molecule.[1]

Physicochemical Core: Strain, Pucker, and Polarity

To deploy oxetanes effectively, one must understand the forces governing their existence. Unlike the planar, highly strained oxirane (epoxide) or the flexible tetrahydrofuran (THF), oxetane occupies a unique energetic niche.[2]

Ring Strain and Geometry

The oxetane ring is not perfectly planar; it exhibits a slight "pucker" angle of approximately 8.7° to minimize torsional strain between adjacent methylene groups.

| Cyclic Ether | Ring Size | Ring Strain Energy (kcal/mol) | Dipole Moment (D) | Puckering Angle |

| Oxirane (Epoxide) | 3 | 27.3 | 1.90 | N/A |

| Oxetane | 4 | 25.5 | 1.93 | 8.7° |

| Tetrahydrofuran | 5 | 5.6 | 1.75 | 45° (Envelope) |

Key Insight: The ring strain of oxetane (25.5 kcal/mol) is nearly identical to that of epoxide. However, oxetanes are kinetically much more stable to nucleophilic attack at neutral/basic pH. This kinetic stability allows them to function as passive structural elements in drugs, whereas epoxides are active alkylating agents.

The Inductive Effect (pKa Modulation)

The oxygen atom in the oxetane ring exerts a powerful electron-withdrawing inductive effect (

-

Effect: Placing an oxetane

or -

Utility: This reduces the percentage of ionized drug at physiological pH, improving passive membrane permeability and reducing hERG channel affinity (which often correlates with high basicity).

Reactivity Profile: The Stability Paradox

The oxetane ring presents a paradox: it is thermodynamically unstable (high strain) but kinetically robust.

Metabolic Stability (The "Soft Spot" Block)

Oxetanes are resistant to Cytochrome P450 (CYP) mediated oxidation.[3] Unlike the gem-dimethyl group, which contains six hydrogen atoms susceptible to hydrogen atom abstraction (HAT) and subsequent hydroxylation, the oxetane ring has no available hydrogens on the oxygen and the adjacent carbons are deactivated by the electronegative oxygen.

DOT Diagram 1: Metabolic Blocking Mechanism This diagram illustrates the bioisosteric replacement logic.

Caption: Comparative metabolic fate of gem-dimethyl vs. oxetane moieties in the presence of CYP450 enzymes.

Acid-Catalyzed Ring Opening

While stable to bases, oxetanes are vulnerable to acids.[2] Protonation of the ether oxygen generates an oxonium species, activating the adjacent carbons for nucleophilic attack. This is the primary decomposition pathway and a key consideration during salt formation or formulation.

Mechanism:

-

Protonation: Reversible formation of the oxonium ion.

-

Nucleophilic Attack:

-like attack at the less substituted carbon (steric control) or

Synthetic Architectures & Protocols

Accessing the oxetane core requires overcoming the entropic and enthalpic barriers of forming a strained 4-membered ring.

Primary Method: Epoxide Ring Expansion (Corey-Chaykovsky)

This is the most robust method for generating 3,3-disubstituted oxetanes, which are the most valuable for medicinal chemistry due to their achirality and stability.

Protocol: Synthesis of 3,3-Disubstituted Oxetane from Epoxide

-

Objective: Convert a 2,2-disubstituted epoxide into a 3,3-disubstituted oxetane using trimethylsulfoxonium iodide (TMSOI).

-

Scale: 10 mmol.

Reagents:

-

Substrate: 2,2-Disubstituted epoxide (1.0 eq)

-

Reagent: Trimethylsulfoxonium iodide (TMSOI) (1.2 eq)

-

Base: Potassium tert-butoxide (KOtBu) or NaH (1.2 eq)

-

Solvent: tert-Butanol (t-BuOH) or DMSO (anhydrous)

Step-by-Step Methodology:

-

Ylide Formation:

-

In a flame-dried round-bottom flask under Argon, suspend TMSOI (2.64 g, 12 mmol) in anhydrous t-BuOH (20 mL).

-

Add KOtBu (1.35 g, 12 mmol) in one portion.

-

Heat to 50°C for 30 minutes. The mixture will become a milky white suspension (formation of the dimethylsulfoxonium methylide).

-

-

Epoxide Addition:

-

Cool the ylide suspension to 40°C.

-

Add the epoxide substrate (10 mmol) dropwise (neat or dissolved in minimal t-BuOH).

-

-

Reaction:

-

Stir at 50°C–60°C. Monitor by TLC or LCMS.

-

Note: The reaction proceeds via nucleophilic attack of the ylide on the least hindered carbon of the epoxide, followed by ring closure and expulsion of DMSO.

-

Time: Typically 4–16 hours.

-

-

Workup:

-

Cool to room temperature. Quench with water (50 mL).

-

Extract with Et2O or EtOAc (3 x 30 mL).

-

Wash combined organics with brine, dry over MgSO4, and concentrate in vacuo.

-

Caution: Oxetanes are volatile; avoid high vacuum/high heat during concentration.

-

-

Purification:

-

Flash column chromatography (Silica gel). Oxetanes are polar; typical eluent is Hexane/EtOAc (3:1 to 1:1).

-

Secondary Method: Paternò-Büchi Reaction

Used for synthesizing complex oxetanes with specific substitution patterns via photochemical [2+2] cycloaddition.

DOT Diagram 2: Paternò-Büchi Reaction Workflow

Caption: Photochemical cascade of the Paternò-Büchi reaction forming the oxetane ring.

Medicinal Chemistry Applications: The Data

The following table summarizes the impact of oxetane substitution on key ADME properties compared to the gem-dimethyl parent.

Table 1: Comparative ADME Properties

| Property | Gem-Dimethyl Analog | Oxetane Analog | Impact |

| LogD (Lipophilicity) | High (e.g., 3.5) | Low (e.g., 2.1) | Decreased (~1.4 units). Improves solubility and reduces non-specific binding. |

| Solubility (aq) | Low (< 10 µM) | High (> 100 µM) | Increased (10x–100x). Driven by polarity and reduced crystal lattice energy. |

| Metabolic Clearance | High (CYP Oxidation) | Low | Improved . Blocks metabolic soft spots; oxetane ring is rarely opened by CYPs. |

| pKa (Adjacent Amine) | ~9.5 | ~6.8 | Modulated . Reduces basicity, lowering hERG risk and improving permeability.[1] |

References

-

Burkhard, J. A., et al. "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition, 2010. Link

-

Wuitschik, G., et al. "Oxetanes as Promising Bioisosteres for the gem-Dimethyl Group." Journal of Medicinal Chemistry, 2010. Link

-

Bull, J. A., et al. "Exploiting the Oxetane Ring in Medicinal Chemistry." Chemical Reviews, 2016. Link

-

Müller, K., et al. "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science, 2007. (Context on bioisosterism). Link

-

Luger, P., & Buschmann, J. "Structure of Oxetane at 140 K." Journal of the American Chemical Society, 1984. (Crystallographic data). Link

Sources

The Oxetane Effect: A Technical Guide to Bioisosteric Replacement in Lead Optimization

[1]

Executive Summary

In modern medicinal chemistry, the "magic methyl" effect is well-documented, but the "oxetane effect" represents a more sophisticated tool for multiparametric optimization. The oxetane ring (1,3-propylene oxide) acts as a unique bioisostere that bridges the gap between lipophilic steric bulk and polar functionality.

This guide provides a technical blueprint for deploying oxetanes to modulate lipophilicity (LogD) , solubility , and metabolic stability without altering the fundamental pharmacophore volume. Unlike standard bioisosteres, oxetanes offer a "polar hydrophobic" character—occupying space like a gem-dimethyl group while exhibiting the hydrogen-bond acceptance of a carbonyl.

Part 1: The Physicochemical Rationale

The utility of the oxetane ring stems from its ability to mimic two distinct chemical functionalities simultaneously.[1] This duality allows researchers to solve "molecular obesity" (high LogP) and metabolic liability issues in a single stroke.

The Gem-Dimethyl vs. Oxetane Swap

The most common application is replacing a gem-dimethyl group (

-

Steric Equivalence: The van der Waals volume of an oxetane ring is approximately equal to that of a gem-dimethyl group.

-

Lipophilicity Shift: This replacement typically lowers

by 1.0 to 2.5 units , a massive shift for a small structural change.[3] -

Solubility: The exposed oxygen lone pair increases aqueous solubility, often by a factor of 40–400-fold compared to the carbocyclic analog.

The Carbonyl Mimicry

Due to ring strain (~106 kJ/mol), the C-O-C bond angle in oxetane is compressed to ~92°, significantly less than the ~109° of unstrained ethers.

-

Lone Pair Exposure: This compression forces the oxygen lone pairs to project outward, increasing their availability for hydrogen bonding.

-

Dipole Moment: Oxetanes possess a high dipole moment (~2.0 D), mimicking the electronic signature of a carbonyl (C=O) or morpholine oxygen without the associated chemical reactivity of a ketone.

Data Summary: Matched Molecular Pair Analysis

The following table summarizes the impact of oxetane replacement on key physicochemical parameters in a spirocyclic piperidine scaffold (Carreira et al., Angew.[4] Chem.).[2][3][5][6][7][8][9][10][11][12][13]

| Property | gem-Dimethyl Analog | Oxetane Analog | Delta ( | Impact |

| LogP | 2.6 | 1.1 | -1.5 | Major Lipophilicity Reduction |

| Solubility (mg/mL) | 0.05 | 22.0 | +21.95 | Drastic Solubility Increase |

| Cl | >100 (High) | <15 (Low) | N/A | Metabolic Blockade |

| pKa (Basic Amine) | 9.2 | 7.8 | -1.4 | Basicity Modulation |

Part 2: Metabolic Stability & Pharmacokinetics

Oxetanes are not just solubility enhancers; they are metabolic shields.[2]

The "Metabolic Shield" Mechanism

Aliphatic chains and gem-dimethyl groups are frequent victims of Cytochrome P450 (CYP450) mediated oxidation (hydroxylation/N-dealkylation).

-

Blockade: Replacing a labile gem-dimethyl site with an oxetane removes the abstractable hydrogen atoms.

-

3,3-Disubstitution Rule: To maximize stability, the oxetane should ideally be 3,3-disubstituted .[13] Monosubstituted oxetanes (with a proton at C3) can still be susceptible to oxidative ring opening, although they are generally more stable than their cyclobutane counterparts.

Visualizing the Bioisosteric Logic

The following diagram illustrates the decision logic for deploying oxetane replacements during Lead Optimization.

Figure 1: Decision matrix for oxetane bioisosterism in lead optimization.

Part 3: Synthetic Protocol

Methodology: Synthesis of 3-Aryl-3-Hydroxyoxetanes via Grignard Addition

While many routes exist, the functionalization of oxetan-3-one is the most modular entry point for medicinal chemists. This protocol describes the addition of an aryl Grignard reagent to oxetan-3-one to generate a 3,3-disubstituted scaffold.

Reagents & Equipment[10][11]

-

Starting Material: Oxetan-3-one (Commercial, CAS: 6704-31-0).

-

Reagent: Arylmagnesium bromide (freshly prepared or commercial solution).

-

Solvent: Anhydrous THF or Et₂O.

-

Quench: Saturated aqueous NH₄Cl.

-

Atmosphere: Dry Nitrogen or Argon.

Step-by-Step Workflow

-

Preparation (T = -15 min): Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Flush with Argon.

-

Solvation (T = 0): Dissolve oxetan-3-one (1.0 equiv) in anhydrous THF (0.2 M concentration). Cool the solution to -78 °C using a dry ice/acetone bath.

-

Expert Note: Oxetan-3-one is volatile and prone to polymerization. Keep cold and use immediately after weighing.

-

-

Nucleophilic Addition (T = +10 min): Add the Arylmagnesium bromide (1.2 equiv) dropwise over 20 minutes.

-

Critical Control: Maintain internal temperature below -65 °C to prevent ring-opening side reactions or polymerization.

-

-

Equilibration (T = +30 min to 2 h): Allow the reaction to stir at -78 °C for 1 hour. Slowly warm to 0 °C over 1 hour. Monitor consumption of ketone by TLC (stain with KMnO₄; oxetanes do not UV absorb strongly unless aryl-substituted).

-

Quench & Workup: Quench carefully with saturated aqueous NH₄Cl at 0 °C. Extract with EtOAc (3x).

-

Caution: The oxetane ring is acid-sensitive.[14] Avoid strong acid washes (e.g., 1M HCl) during workup.

-

-

Purification: Dry organics over Na₂SO₄, filter, and concentrate in vacuo (bath temp < 30 °C). Purify via silica gel flash chromatography.

-

Eluent: Use a gradient of Hexane/EtOAc. Add 1% Triethylamine to the eluent to buffer the silica acidity and prevent ring opening on the column.

-

Part 4: Case Study & Clinical Relevance

Ziresovir (RO-0529)

A prime example of oxetane utility is found in the development of Ziresovir , an RSV fusion inhibitor.

-

Challenge: The lead compound possessed a gem-dimethyl group that contributed to high lipophilicity, leading to poor metabolic stability and solubility.[2]

-

Solution: Replacement of the gem-dimethyl group with a spirocyclic oxetane.[4]

-

Result:

-

Maintained the necessary steric bulk for receptor fit.

-

Reduced LogD significantly.

-

Improved the pharmacokinetic profile, allowing for oral bioavailability.

-

Comparative Signaling/Interaction

The oxetane oxygen in these inhibitors often participates in water-mediated hydrogen bonding networks that the hydrophobic gem-dimethyl group cannot support, effectively "anchoring" the molecule in the binding pocket with higher specificity.

References

-

Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights.[8][10] Journal of Medicinal Chemistry.[1][8][9]

-

Burkhard, J. A., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis.[2][4][5][7][8][10][11][15][16] Angewandte Chemie International Edition.[3]

-

Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry.[1][4][7][10][13][16][17] Chemical Reviews.

-

Müller, K., et al. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science.[10] (Foundational context on polar hydrophobicity).

-

Zheng, L., et al. (2023).[13] Oxetanes in Drug Discovery Campaigns.[2][4][5][6][7][10][13][15] Journal of Medicinal Chemistry.[1][8][9]

Sources

- 1. Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 7. scispace.com [scispace.com]

- 8. researchgate.net [researchgate.net]

- 9. Carbonyl Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 10. Synthesis of Di-, Tri-, and Tetrasubstituted Oxetanes by Rhodium-Catalyzed O=H Insertion and C=C Bond-Forming Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Direct conversion of amino acids to oxetanol bioisosteres via photoredox catalysis - Chemical Science (RSC Publishing) DOI:10.1039/D3SC00936J [pubs.rsc.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 15. Oxetanes - Enamine [enamine.net]

- 16. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D1MD00248A [pubs.rsc.org]

Commercial Availability and Synthetic Utility of Methyl Oxetane-3-Carboxylate in Drug Discovery

Executive Summary

In modern medicinal chemistry, the strategic modulation of physicochemical properties is paramount to overcoming pharmacokinetic liabilities. Methyl oxetane-3-carboxylate (CAS 1638760-80-1) has emerged as a highly valuable, commercially available building block for drug discovery. As a highly strained, four-membered heterocyclic system, the oxetane motif serves as a potent bioisostere for gem-dimethyl groups, carbonyls, and carboxylic acids.

This technical guide provides an in-depth analysis of the commercial sourcing landscape, the physicochemical rationale behind oxetane integration, and a self-validating, step-by-step synthetic methodology for its preparation.

Commercial Landscape & Sourcing

Historically, the incorporation of oxetanes into active pharmaceutical ingredients (APIs) was bottlenecked by the synthetic difficulty of accessing functionalized oxetane precursors. Following breakthrough homologation methodologies published in 2016[1], the commercial availability of methyl oxetane-3-carboxylate has rapidly expanded. Today, it is supplied globally by specialty chemical vendors to support both bench-scale discovery and process chemistry.

Table 1: Physicochemical & Commercial Specifications

| Parameter | Specification |

| IUPAC Name | Methyl oxetane-3-carboxylate |

| CAS Number | 1638760-80-1 |

| Molecular Formula | C |

| Molecular Weight | 116.116 g/mol |

| Typical Commercial Purity | ≥97% (Validated via GC/qNMR) |

| Physical State | Liquid |

| Storage Conditions | 2-8°C (Refrigerator) |

| Key Suppliers | 1, 2, Chem-Impex |

Physicochemical Rationale: The Oxetane Motif

Why do application scientists and medicinal chemists prioritize the oxetane ring? The decision is rooted in structural causality.

Traditional carboxylic acids and esters often suffer from high metabolic clearance (via esterases) and poor membrane permeability. Replacing these moieties with an oxetane ring fundamentally alters the molecule's hydration shell. The inherent ring strain and strong dipole moment of the oxygen atom act as a robust hydrogen bond acceptor. This bioisosteric replacement significantly increases aqueous solubility and lowers lipophilicity (LogD) while introducing sp

Caption: Logical flow of oxetane bioisosteric replacement in drug design.

Synthetic Methodology: Telescoped Homologation Protocol

Direct homologation of the readily available precursor, oxetane-3-one, is notoriously difficult. The four-membered ring is highly sensitive to strongly acidic, basic, and oxidative conditions, which frequently trigger catastrophic ring-opening cascades.

To circumvent this, a mild, 4-pot telescoped procedure was developed by Kephart et al. (Pfizer) [3]. As a self-validating system, each step in the workflow below is paired with an In-Process Control (IPC) that dictates whether the reaction can autonomously proceed to the next stage.

Caption: 4-pot telescoped synthesis workflow for methyl oxetane-3-carboxylate.

Step-by-Step Protocol & Causality

Step 1: Olefination to Allylic Acetate

-

Procedure: Charge a dry reactor with oxetane-3-one and a Horner-Wadsworth-Emmons (HWE) reagent under an inert argon atmosphere. Quench the reaction and acetylate the resulting intermediate to form the allylic acetate.

-

Causality: Direct homologation using harsh Wittig conditions often results in ring-opening. The HWE approach, followed by acetylation, provides a stable handle for subsequent reduction without triggering retro-aldol or ring-cleavage cascades.

Step 2: Tsuji Hydrogenolysis

-

Procedure: Introduce a Palladium catalyst (e.g., Pd(OAc)

) and a mild hydride donor (such as ammonium formate) to the allylic acetate solution. Stir at ambient temperature until gas evolution ceases. -

Causality: Traditional hydrogenation (H

with Pd/C) risks over-reduction or hydrogenolysis of the fragile oxetane C-O bonds. Tsuji hydrogenolysis specifically targets the allylic acetate, cleanly excising the acetate group to yield the required alkene.

Step 3: Osmium-Free Dihydroxylation

-

Procedure: Treat the alkene intermediate with a mild, osmium-free oxidant (e.g., KMnO

in a buffered aqueous/organic biphasic system) to yield the corresponding diol. -

Causality: Osmium tetroxide is highly toxic and leaves trace heavy metal impurities that are unacceptable in pharmaceutical process chemistry. A buffered osmium-free system prevents localized pH drops that would otherwise hydrolyze the oxetane ring.

Step 4: Oxidative Cleavage and Esterification

-

Procedure: Add sodium periodate (NaIO

) to the diol solution to induce oxidative cleavage, yielding oxetane-3-carboxaldehyde. Immediately trap the aldehyde in methanol with a mild acid catalyst to form methyl oxetane-3-carboxylate. -

Causality: The intermediate aldehyde is volatile and prone to polymerization. Telescoping the cleavage and esterification into a single continuous operation traps the transient aldehyde as the stable methyl ester, maximizing overall yield.

Self-Validating Quality Control (IPC Matrix)

To ensure the trustworthiness and reproducibility of the synthesis, the protocol operates as a self-validating system. The workflow must not advance unless the following analytical criteria are met:

Table 2: In-Process Control (IPC) Matrix

| Reaction Step | Analytical Method | Acceptance Criteria (Self-Validation) |

| 1. Olefination | GC-MS / TLC | >95% consumption of oxetane-3-one (m/z 72). |

| 2. Tsuji Hydrogenolysis | Complete disappearance of the acetate methyl singlet (~2.1 ppm). | |

| 3. Dihydroxylation | LC-MS | Target mass [M+H] |

| 4. Final Cleavage | GC-FID & qNMR | ≥97% purity of methyl oxetane-3-carboxylate; intact oxetane multiplets at ~4.7-4.9 ppm. |

Applications in Drug Discovery

The commercial availability of methyl oxetane-3-carboxylate has accelerated its use as a primary starting material for synthesizing complex APIs. By hydrolyzing the ester to oxetane-3-carboxylic acid, researchers can seamlessly couple it with amines to form oxetanyl amides. These motifs are currently being integrated into peptide therapeutics, kinase inhibitors, and PROTAC linkers to enhance metabolic half-lives while maintaining low molecular weights [4].

References

- Matrix Fine Chemicals. "METHYL OXETANE-3-CARBOXYLATE | CAS 1638760-80-1.

- Wuitschik, G., et al. "Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group." Journal of Medicinal Chemistry (NIH PMC).

- Kephart, S. E., Zehnder, L. R., Huang, B., & Sutton, S. C. "Synthesis of oxetane-3-carboxaldehyde and methyl oxetane-3-carboxylate via homologation of oxetane-3-one." Tetrahedron 2016, 72(26), 3641-3646.

- Sigma-Aldrich. "Methyl oxetane-3-carboxylate | 1638760-80-1.

Sources

Methodological & Application

Application Note: Methyl Oxetane-3-Carboxylate in Organic Synthesis

Strategic Utilization of a Strained C3-Building Block in Medicinal Chemistry

Introduction: The Oxetane Renaissance

In modern drug discovery, the "magic methyl" effect—where adding a methyl group boosts potency—has evolved. The new frontier is the oxetane ring , specifically utilized as a bioisostere for gem-dimethyl (

Unlike flexible alkyl chains, the oxetane ring offers a unique combination of metabolic stability and polarity modulation . The ring's oxygen atom acts as a hydrogen bond acceptor, lowering the lipophilicity (

Core Value Proposition

-

Gem-Dimethyl Bioisostere: Reduces lipophilicity while maintaining steric bulk.

-

Carbonyl Bioisostere: The dipole moment of the oxetane ether oxygen mimics a ketone/amide carbonyl, often improving solubility.

-

Metabolic Shield: Blocks metabolic soft spots (e.g., benzylic positions) when fused to aromatic systems.

Chemical Properties & Stability Profile

Methyl oxetane-3-carboxylate is a strained heterocycle (strain energy ~107 kJ/mol).[1] Successful utilization requires navigating its stability "cliff."

| Parameter | Characteristic | Implication for Synthesis |

| Ring Strain | High (~107 kJ/mol) | Vulnerable to acid-catalyzed ring opening (polymerization or diol formation). |

| Basicity | Lewis Basic (Ether O) | Can coordinate with strong Lewis acids ( |

| Nucleophilicity | Low | The ester is the primary reactive site; the ring is generally inert to basic nucleophiles. |

| Thermal Stability | Moderate | Stable up to ~100°C in neutral media; avoid prolonged high heat in acidic solvents. |

The Stability Traffic Light

-

🟢 Safe: Basic conditions (NaOH, LiOH, NaH), mild reduction (NaBH4), radical reactions.

-

🟡 Caution: High heat (>80°C), weak Lewis acids, prolonged storage in protic solvents.

-

🔴 Danger: Strong Brönsted acids (HCl, H2SO4), strong Lewis acids, carbocation-generating conditions (leads to ring expansion/opening).

Core Application Workflows

The utility of methyl oxetane-3-carboxylate lies in its ability to diverge into three critical functional classes while preserving the ring :

-

Oxetane-3-carboxylic acid (via Hydrolysis)[2]

-

Oxetan-3-ylmethanol (via Reduction)

-

3-Aminooxetane derivatives (via Curtius Rearrangement)

Figure 1: Divergent synthesis pathways from methyl oxetane-3-carboxylate preserving the strained ring.

Experimental Protocols

Protocol A: Safe Hydrolysis (Ester to Acid)

Objective: Isolate oxetane-3-carboxylic acid without triggering acid-catalyzed ring opening.

Rationale: Standard acidic workups (pH < 2) can destroy the oxetane ring. This protocol uses a mild acidification step and careful extraction.

Reagents:

-

Methyl oxetane-3-carboxylate (1.0 equiv)

-

Lithium Hydroxide monohydrate (LiOH·H2O) (1.2 equiv)

-

Solvent: THF/Water (3:1 ratio)

-

Workup: 1M KHSO4 (mild acid) or Amberlyst-15 (carefully monitored)

Step-by-Step:

-

Dissolution: Dissolve methyl oxetane-3-carboxylate in THF/Water (3:1) at 0°C.

-

Saponification: Add LiOH·H2O in one portion.[3] Stir at 0°C for 30 mins, then warm to Room Temperature (RT). Monitor by TLC/LCMS (usually complete in 2-4 hours).

-

Concentration: Evaporate THF under reduced pressure (bath < 40°C). Crucial: Do not heat to dryness.

-

Neutralization (The Critical Step):

-

Cool the aqueous residue to 0°C.[4]

-

Acidify carefully to pH ~4-5 using 1M KHSO4. Do not use concentrated HCl.

-

Alternative: Pass through a weak cation exchange resin if salt-free product is required.

-

-

Extraction: Extract immediately with EtOAc or DCM/iPrOH (3:1) to recover the polar acid.

-

Drying: Dry over Na2SO4 and concentrate.

Validation:

-

1H NMR (DMSO-d6): Look for disappearance of methyl ester singlet (~3.7 ppm) and retention of oxetane ring protons (multiplets at ~4.6-4.8 ppm).

Protocol B: Controlled Reduction (Ester to Alcohol)

Objective: Synthesize oxetan-3-ylmethanol.